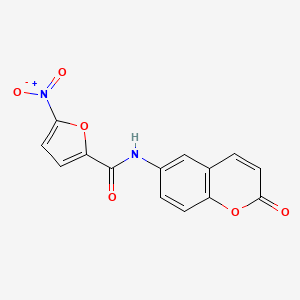

![molecular formula C22H16N4O4S2 B4615949 N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)](/img/structure/B4615949.png)

N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) often involves the coupling of specific amines with carbonyl compounds, followed by reactions with phosphorus pentasulfide (P2S5) in anhydrous conditions to obtain corresponding thioamides, which are then further processed. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide, showcasing a method that could be analogous to the synthesis of the compound (Aleksandrov et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structures of similar compounds reveal the importance of intramolecular interactions and substituent effects. For instance, structural studies on 1,8-disubstituted naphthalenes demonstrated characteristic distortion patterns influenced by nucleophilic and electrophilic centers, which may offer insights into the electronic structure and reactivity of N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}di(2-furamide) (Schweizer et al., 1978).

Chemical Reactions and Properties

The chemical reactivity of related compounds, such as those derived from naphthalene diimides, often involves electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions are critical for functionalizing the compounds and modifying their properties for various applications (Aleksandrov et al., 2017).

Physical Properties Analysis

The physical properties of similar organic compounds, especially those incorporating naphthalene diimide cores, are often characterized by their crystallinity, thermal behavior, and solubility. These properties are significantly influenced by the molecular structure and substituents, impacting the material's performance in various applications (Barikani & Ataei, 1999).

Wissenschaftliche Forschungsanwendungen

Photophysics and Redox Properties

NDIs, including naphthalene-1,8-dicarboximide (NMI), have been studied for their photophysics and redox properties. These compounds are known for their exceptional stability and are of significant interest for solar energy conversion due to their ability to undergo photoinduced electron transfer reactions. Their absorption, fluorescence, and transient absorption spectra, along with their excited state lifetimes, make them suitable for applications in photovoltaic devices and organic electronics (Bullock et al., 2010).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing furan and naphthalene units have been explored, demonstrating their potential in creating complex organic structures. These syntheses involve coupling reactions and have implications for designing novel organic materials with specific electronic properties (Aleksandrov & El’chaninov, 2017).

Applications in Organic Electronics

NDI derivatives have been actively researched for their applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Their high electron mobilities and good solubility make them attractive n-type materials for organic electronics. The synthesis and characterization of thiophene-containing NDI copolymers highlight their potential in improving the performance of OFETs, showcasing the critical role of molecular structure in device performance (Durban et al., 2010).

Supramolecular Chemistry and Sensing Applications

NDIs have been extensively studied for their applications in supramolecular chemistry, including sensors, molecular switching devices, and ion channels. Their ability to form host-guest complexes and intercalate with DNA makes them suitable for a wide range of applications, from catalysis to medicinal applications targeting DNA structures (Kobaisi et al., 2016).

Enzymatic Polymerization and Sustainable Materials

Research into furan-2,5-dicarboxylic acid-based polyamides, as sustainable alternatives to polyphthalamides, demonstrates the potential of NDIs and related compounds in the development of high-performance materials with commercial interest. These studies highlight the versatility and environmental benefits of employing NDIs in material science (Jiang et al., 2015).

Eigenschaften

IUPAC Name |

N-[[8-(furan-2-carbonylcarbamothioylamino)naphthalen-1-yl]carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S2/c27-19(16-9-3-11-29-16)25-21(31)23-14-7-1-5-13-6-2-8-15(18(13)14)24-22(32)26-20(28)17-10-4-12-30-17/h1-12H,(H2,23,25,27,31)(H2,24,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXXHPCRWHMNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=S)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)

![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)

![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)

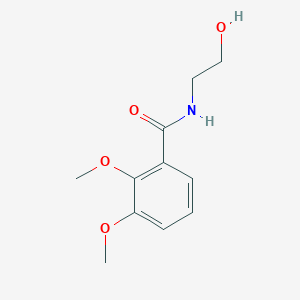

![2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4615912.png)

![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)

![5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4615931.png)

![8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)

![methyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4615943.png)

![4-[({[(4-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4615952.png)